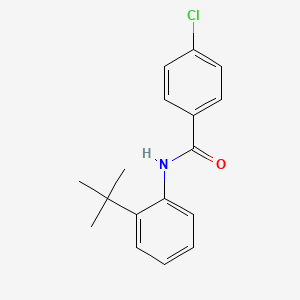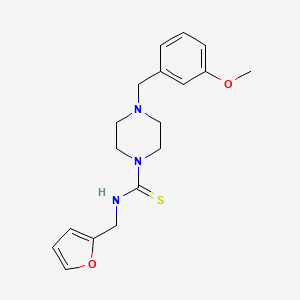
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide, also known as FMePZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMePZ is a piperazine derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is not fully understood, but studies have shown that it may act through various pathways. One proposed mechanism is that this compound may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Another proposed mechanism is that this compound may activate the immune system to target cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide is its potential as a novel therapeutic agent for cancer and inflammatory diseases. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of this compound is the lack of clinical trials in humans, which makes it difficult to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide. One area of research is the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of this compound, which will help to identify its targets and potential side effects. In addition, future research could focus on the optimization of the synthesis method for this compound to improve its yield and purity.
Méthodes De Synthèse
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has been synthesized through various methods, including the reaction of 2-furylacetic acid with 3-methoxybenzylamine, followed by the reaction of the resulting intermediate with piperazinecarbothioamide. Another method involves the reaction of 2-furyl methylamine with 3-methoxybenzaldehyde, followed by the reaction of the resulting intermediate with piperazinecarbothioamide. Both methods have been reported to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-(3-methoxybenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its potential as an antitumor agent. Studies have shown that this compound has the ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound has the ability to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-22-16-5-2-4-15(12-16)14-20-7-9-21(10-8-20)18(24)19-13-17-6-3-11-23-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBXOEYNFRBCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)
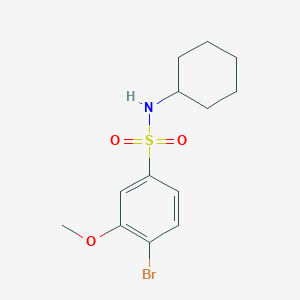

![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)
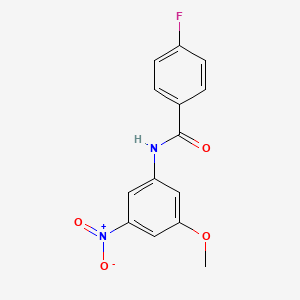
![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)
![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)

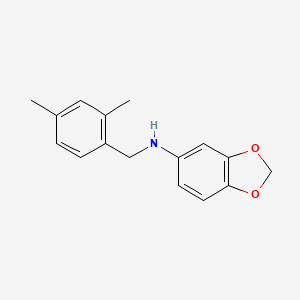
![4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5770309.png)
